Cyclohexanecarboxylic acid, 4-octyl-

Descripción general

Descripción

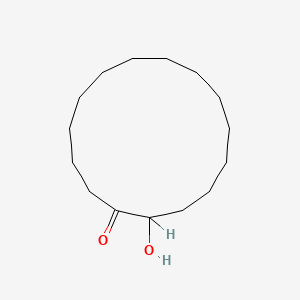

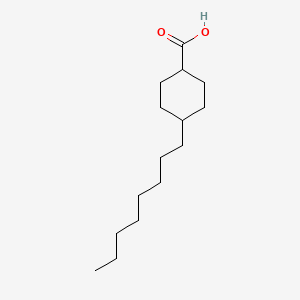

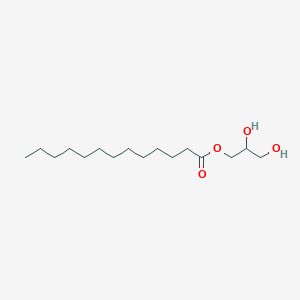

Cyclohexanecarboxylic acid, 4-octyl- (also known as 4-Octylcyclohexanecarboxylic acid ) is an organic compound with the chemical formula C₇H₁₂O₂ . It belongs to the class of carboxylic acids and is derived from cyclohexane. At room temperature, it exists as a colorless oil that crystallizes .

Synthesis Analysis

The synthesis of 4-Octylcyclohexanecarboxylic acid involves the hydrogenation of benzoic acid . This process yields the desired compound, which serves as a precursor for various applications .

Molecular Structure Analysis

H | H--C--C--C--C--C--C--C--C--C--O--H | | H H Chemical Reactions Analysis

4-Octylcyclohexanecarboxylic acid exhibits typical reactions of carboxylic acids. Notably, it can be oxidized to form cyclohexene . Additionally, it can react with nitrosylsulfuric acid to produce the nylon-6 precursor caprolactam . Furthermore, it can be converted to the acid chloride cyclohexanecarbonyl chloride .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Coordination Chemistry and Material Science Applications

4-Octyl-cyclohexanecarboxylic acid and its related compounds have significant applications in coordination chemistry. Research has shown that cyclohexanepolycarboxylic acids, including cyclohexanecarboxylic acid, have potential applications in materials science, especially as magnetic materials. These compounds undergo conformational transformations in the presence of various metal ions under specific conditions, indicating their potential in designing new material structures (Lin & Tong, 2011).

Applications in Solar Cell Technology

A derivative of cyclohexanecarboxylic acid, specifically cyclohexanecarboxylic acid-[4-(3-tetradecylureido)phenyl]amide, has been utilized as an efficient gelator to solidify ionic liquid electrolytes in dye-sensitized solar cells. This application demonstrates its role in enhancing the efficiency and practicality of solar cells, with a notable power conversion efficiency achieved (Décoppet et al., 2014).

Liquid Crystal and Dielectric Properties

Cyclohexanecarboxylic acid derivatives have been studied for their mesomorphic and dielectric properties. These compounds form nematic and smectic mesophases, which are relevant in the field of liquid crystals. The modification of the cyclohexane ring in these molecules affects their thermal stability and dielectric constants, showing their potential in electronic and display technologies (Karamysheva et al., 1976).

Plasticizer Synthesis

Cyclohexane dicarboxylic acid esters, closely related to 4-octyl-cyclohexanecarboxylic acid, are used as environmentally friendly and non-toxic plasticizers. They offer a similar performance to phthalates but without the associated health risks. This application is significant in the production of plasticized compounds, such as PVC, where it demonstrates similar performance to traditional plasticizers (Ou et al., 2014).

Supramolecular Chemistry

Cyclohexanecarboxylic acid and its derivatives contribute to the formation of various supramolecular acid motifs. These motifs include tapes, sheets, and networks, which have implications in the development of new materials and molecular structures. The ability to form complex supramolecular structures with organic bases indicates a wide range of potential applications in material science and molecular engineering (Shan et al., 2003).

Propiedades

IUPAC Name |

4-octylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O2/c1-2-3-4-5-6-7-8-13-9-11-14(12-10-13)15(16)17/h13-14H,2-12H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJWVLGWMZNFPGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30192063, DTXSID301281593 | |

| Record name | Cyclohexanecarboxylic acid, 4-octyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Octylcyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301281593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38792-95-9, 38289-32-6 | |

| Record name | Cyclohexanecarboxylic acid, 4-octyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038792959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanecarboxylic acid, 4-octyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Octylcyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301281593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3a,8a-Dihydroxy-1,3,3a,8a-tetrahydroindeno[1,2-d]imidazole-2,8-dione](/img/structure/B1633006.png)

![6'-(diethylamino)-2'-[[3-(trifluoromethyl)phenyl]amino]spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B1633012.png)

![(Indeno[1,2-b]quinoxalin-11-ylideneamino) furan-2-carboxylate](/img/structure/B1633040.png)